![molecular formula C19H18ClN5O4 B2403834 2-[6-(2-氯苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基]乙酸甲酯 CAS No. 878719-27-8](/img/no-structure.png)

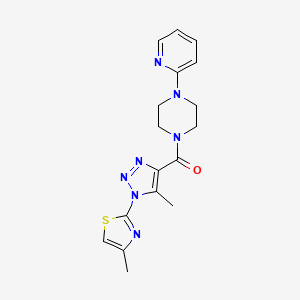

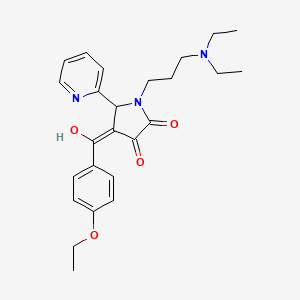

2-[6-(2-氯苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基]乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Indole is also known as benzopyrrole which contains benzenoid nucleus and has 10 π-electrons .

Chemical Reactions Analysis

Imidazole and indole derivatives are known to undergo a variety of chemical reactions, often involving electrophilic substitution due to excessive π-electrons delocalization . The specific chemical reactions involving “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” are not available in the literature I have access to.Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” are not available in the literature I have access to.科学研究应用

潜在的抗肿瘤作用

- 法尼基蛋白转移酶抑制: 2-[6-(2-氯苯基)-4,7,8-三甲基-1,3-二氧代嘌呤[7,8-a]咪唑-2-基]乙酸甲酯,也称为 R115777,已被证明是一种强效且选择性的法尼基蛋白转移酶抑制剂,在小鼠口服给药后体内表现出显着的抗肿瘤作用 (Venet, End, & Angibaud, 2003).

抗癌和抗菌特性

- 新型抗癌剂: 这种化合物正在作为一种新型抗血管生成剂进行研究。它在大鼠体内的代谢已被研究,表明在癌症治疗中具有重要意义 (Kim et al., 2005).

- 抗癌和抗菌剂的合成: 它已被用于合成具有显着抗癌和抗菌活性的新化合物,这些化合物已针对各种病原体进行了疗效测试 (Katariya, Vennapu, & Shah, 2021).

新型化疗应用

- 金属基化疗: 该化合物是专注于新型金属基化疗治疗的研究的一部分,特别是针对热带疾病。这项研究可能会导致该领域新的治疗选择 (Navarro et al., 2000).

合成化学和生物筛选

- 合成和生物筛选: 研究还探讨了它在相关化合物的合成和生物筛选中的应用,重点是它们在解决细菌和真菌感染中的应用 (Bhuva et al., 2009; Szczepański, Tuszewska, & Trotsko, 2020).

抗念珠菌剂

- 抗念珠菌活性: 已进行研究以开发该化合物的咪唑类似物,显示出有效的抗念珠菌活性,这对于治疗真菌感染具有重要意义 (Silvestri et al., 2004).

作用机制

Imidazole and indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific mechanism of action for “Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate” is not available in the literature I have access to.

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate involves the condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde, which is then reacted with methyl acetate in the presence of a base to yield the final product.", "Starting Materials": [ "2-chlorobenzaldehyde", "4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine", "methyl acetate", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4,7,8-trimethyl-1,3-dioxopurine-2,6-diamine in the presence of a base to form 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde.", "Step 2: Reaction of 6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetaldehyde with methyl acetate in the presence of a base to yield Methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate." ] } | |

CAS 编号 |

878719-27-8 |

分子式 |

C19H18ClN5O4 |

分子量 |

415.83 |

IUPAC 名称 |

methyl 2-[6-(2-chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate |

InChI |

InChI=1S/C19H18ClN5O4/c1-10-11(2)25-15-16(21-18(25)24(10)13-8-6-5-7-12(13)20)22(3)19(28)23(17(15)27)9-14(26)29-4/h5-8H,9H2,1-4H3 |

InChI 键 |

KKBJPYRUYTXIMO-UHFFFAOYSA-N |

SMILES |

CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4Cl)N(C(=O)N(C3=O)CC(=O)OC)C)C |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)

![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)

![2,2,2-Trifluoro-1-[4-hydroxy-4-(2-methanesulfonylphenyl)piperidin-1-yl]ethan-1-one](/img/structure/B2403768.png)

![1-[2-(Tert-butoxy)ethoxy]-3-nitrobenzene](/img/structure/B2403771.png)

![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)